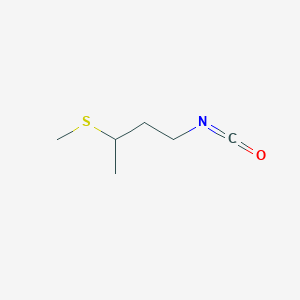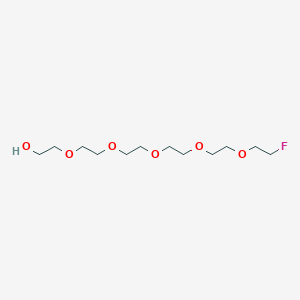
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . This compound is notable for its unique structure, which includes a fluorine atom and multiple ether linkages, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of ethylene oxide with a suitable fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent polymerization . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in the investigation of membrane permeability and protein interactions.
Mécanisme D'action
The mechanism of action of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting their function and stability. The compound’s multiple ether linkages also contribute to its solubility and ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol can be compared with other polyethylene glycols and fluorinated alcohols:
Polyethylene glycols: These compounds share the same basic structure but lack the fluorine atom, resulting in different chemical and physical properties.
Fluorinated alcohols: These compounds contain a fluorine atom but may not have the multiple ether linkages present in this compound, leading to differences in solubility and reactivity.
Similar compounds include:
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-nonylphenoxy)-
Propriétés
Numéro CAS |
917763-54-3 |
|---|---|
Formule moléculaire |
C12H25FO6 |
Poids moléculaire |
284.32 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H25FO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 |
Clé InChI |
YHGXWBNIAPXWSE-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


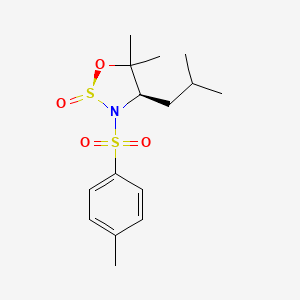
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
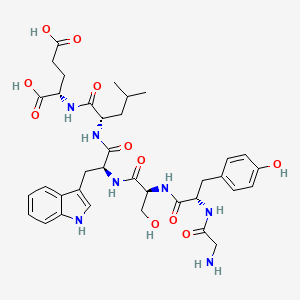
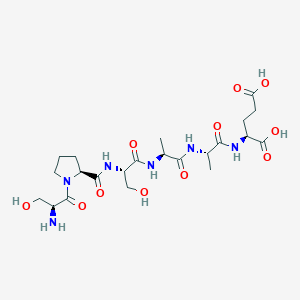
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
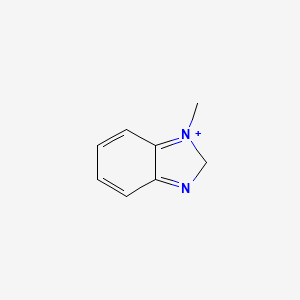
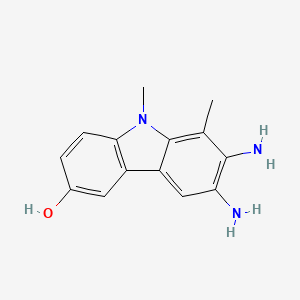
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
